N-(2-BROMOPHENYL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA
Description
N-(2-BROMOPHENYL)-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structural features of N-(2-BROMOPHENYL)-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA make it a subject of interest for researchers exploring new chemical entities with potential biological activities.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O/c1-4-18(2,3)13-9-11-14(12-10-13)20-17(22)21-16-8-6-5-7-15(16)19/h5-8,13-14H,4,9-12H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQVOLLPOFGZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA typically involves the reaction of 2-bromoaniline with 4-(tert-pentyl)cyclohexyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-BROMOPHENYL)-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as the proper handling and disposal of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMOPHENYL)-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry: As a urea derivative, it may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Agricultural Chemistry: The compound could be explored for its potential as a pesticide or herbicide due to its unique chemical structure.
Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of N-(2-BROMOPHENYL)-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-[4-(tert-pentyl)cyclohexyl]urea: Lacks the bromine substituent on the phenyl ring.
N-(2-Chlorophenyl)-N’-[4-(tert-pentyl)cyclohexyl]urea: Contains a chlorine atom instead of bromine.
N-(2-Bromophenyl)-N’-cyclohexylurea: Lacks the tert-pentyl group on the cyclohexyl ring.
Uniqueness
N-(2-BROMOPHENYL)-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA is unique due to the presence of both the bromine atom on the phenyl ring and the tert-pentyl group on the cyclohexyl ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
